molecular formula C11H12O3 B1527546 3-Cyclopropyl-4-methoxybenzoic acid CAS No. 1248462-73-8

3-Cyclopropyl-4-methoxybenzoic acid

Cat. No.: B1527546
CAS No.: 1248462-73-8
M. Wt: 192.21 g/mol
InChI Key: PKKIXISBOJSXAA-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-4-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the TGF-β1-induced epithelial-mesenchymal transformation in lung epithelial cells, which plays a crucial role in fibrosis . This compound can alter the expression of proteins such as α-SMA, vimentin, and collagen I, and increase the expression of E-cadherin, thereby impacting cellular processes significantly .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the phosphorylation of Smad2/3 proteins, which are crucial in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby reducing the transcription of target genes involved in fibrosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vivo studies have demonstrated its potential in reducing lung inflammation and fibrosis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to be effective in modulating cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo hydroxylation and subsequent conjugation reactions, which are typical metabolic processes for many organic compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, thereby modulating its overall biochemical effects .

Properties

IUPAC Name

3-cyclopropyl-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10-5-4-8(11(12)13)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKIXISBOJSXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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